molecular formula C21H20O13 B8258918 Myricetin 3-beta-D-glucopyranoside

Myricetin 3-beta-D-glucopyranoside

Cat. No.: B8258918
M. Wt: 480.4 g/mol
InChI Key: FOHXFLPXBUAOJM-UHFFFAOYSA-N
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Description

Myricetin 3-beta-D-glucopyranoside is a flavonoid glycoside derived from myricetin, a naturally occurring flavonol found in various fruits, vegetables, and plants. This compound is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties . It is commonly found in plants such as Tibouchina paratropica and has been studied for its potential health benefits and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myricetin 3-beta-D-glucopyranoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 3-position of myricetin . This reaction is often carried out in aqueous media at controlled temperatures to ensure high yield and specificity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving the use of genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in large bioreactors, where they produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Myricetin 3-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Myricetin 3-beta-D-glucopyranoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Myricetin 3-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Myricetin 3-O-alpha-rhamnopyranoside
  • Myricetin 3-O-beta-galactopyranoside
  • Myricetin 3-O-beta-arabinopyranoside

Comparison: Myricetin 3-beta-D-glucopyranoside is unique due to its specific glycosylation at the 3-position with a beta-D-glucose moiety. This specific glycosylation enhances its solubility and bioavailability compared to other myricetin glycosides. Additionally, the beta-D-glucose moiety may confer distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXFLPXBUAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Myricetin 3-beta-D-glucopyranoside
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Myricetin 3-beta-D-glucopyranoside
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Myricetin 3-beta-D-glucopyranoside
Reactant of Route 4
Myricetin 3-beta-D-glucopyranoside
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Myricetin 3-beta-D-glucopyranoside
Reactant of Route 6
Myricetin 3-beta-D-glucopyranoside

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